molecular formula C15H13ClF2N2O3 B2592586 2-chloro-N-[3-(3,4-difluorophenoxy)-2-hydroxypropyl]pyridine-4-carboxamide CAS No. 1356757-92-0

2-chloro-N-[3-(3,4-difluorophenoxy)-2-hydroxypropyl]pyridine-4-carboxamide

Cat. No.: B2592586
CAS No.: 1356757-92-0
M. Wt: 342.73
InChI Key: BMZIXVFKIMVQPA-UHFFFAOYSA-N
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Description

2-chloro-N-[3-(3,4-difluorophenoxy)-2-hydroxypropyl]pyridine-4-carboxamide is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a chloro group and a carboxamide moiety, as well as a difluorophenoxy and hydroxypropyl group. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[3-(3,4-difluorophenoxy)-2-hydroxypropyl]pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. The reaction conditions often include the use of polar solvents, controlled temperatures, and specific catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[3-(3,4-difluorophenoxy)-2-hydroxypropyl]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group can yield ketones or aldehydes, while substitution of the chloro group can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

2-chloro-N-[3-(3,4-difluorophenoxy)-2-hydroxypropyl]pyridine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-(3,4-difluorophenoxy)-2-hydroxypropyl]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-chloro-N-[3-(3,4-difluorophenoxy)-2-hydroxypropyl]pyridine-4-carboxamide include other pyridine derivatives with different substituents, such as:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and applications where these properties are advantageous .

Properties

IUPAC Name

2-chloro-N-[3-(3,4-difluorophenoxy)-2-hydroxypropyl]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClF2N2O3/c16-14-5-9(3-4-19-14)15(22)20-7-10(21)8-23-11-1-2-12(17)13(18)6-11/h1-6,10,21H,7-8H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZIXVFKIMVQPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(CNC(=O)C2=CC(=NC=C2)Cl)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClF2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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